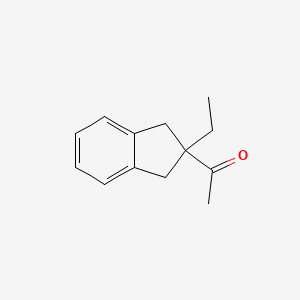
1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone
Vue d'ensemble
Description
“1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” is a chemical compound with the molecular formula C13H16O . It is also known by other names such as 1-(2,3-Dihydro-1H-inden-2-yl)ethanone, 1-Indan-2-yl-ethanone, and 1-Indan-2-ylmethanone .
Molecular Structure Analysis
The molecular structure of “1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” consists of a cyclic indene group attached to an ethanone group . The average mass of the molecule is 160.212 Da, and the monoisotopic mass is 160.088821 Da .
Applications De Recherche Scientifique
Organic Synthesis Intermediates
The compound “1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” serves as an intermediate in the synthesis of various organic molecules. Its structure is conducive to further chemical modifications, making it a valuable starting material for the construction of more complex molecules used in pharmaceuticals and agrochemicals .
Medicinal Chemistry Research
Indene derivatives, such as the one , are often explored for their potential medicinal properties. They can be used to synthesize compounds that may exhibit biological activity, such as anti-inflammatory, analgesic, or anticancer properties. The ethanone group in particular could be key in the development of new therapeutic agents .
Material Science
This compound’s robust structure makes it a candidate for research in material science, particularly in the development of new polymers or small molecule organic semiconductors. Its potential to improve the thermal stability and mechanical properties of materials is of significant interest .
Catalysis
In the field of catalysis, “1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” could be investigated for its ability to act as a ligand for metal catalysts. This application could lead to more efficient and selective synthesis processes in industrial chemistry .
Environmental Chemistry
The environmental fate of indene derivatives is an area of study within environmental chemistry. Understanding how compounds like “1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” degrade or persist in the environment is crucial for assessing their impact and for designing environmentally benign alternatives .
Analytical Chemistry
As a standard or reference compound, “1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” can be used in analytical chemistry to develop new methods for detecting similar structures in complex mixtures. This is particularly useful in the quality control of pharmaceuticals and in forensic science .
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-ethyl-1,3-dihydroinden-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-3-13(10(2)14)8-11-6-4-5-7-12(11)9-13/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUORZGFSOHSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451240 | |
| Record name | 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | |
CAS RN |
161695-23-4 | |
| Record name | 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)







